molecular formula C13H16BrNO4 B8148318 Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)benzoate

Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)benzoate

Cat. No.: B8148318
M. Wt: 330.17 g/mol
InChI Key: QDQYGNQBMQMIQK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)benzoate is a brominated aromatic ester featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a methyl ester at the carboxylate position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc group protects the amine during multi-step syntheses . Its structural features make it valuable for constructing antitumor agents, as seen in analogs such as (S)-methyl 2-(2-bromo-5-((S)-2-(tert-butoxycarbonyl)-3-methylbutanamido)benzamido)-3-phenylpropanoate, which exhibit antitumor activity .

Properties

IUPAC Name

methyl 2-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-8-5-6-10(14)9(7-8)11(16)18-4/h5-7H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQYGNQBMQMIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-5-((tert-butoxycarbonyl)amino)benzoate typically involves the following steps:

    Bromination: The starting material, methyl 2-amino-5-bromobenzoate, is prepared by brominating methyl 2-aminobenzoate using bromine in the presence of a suitable solvent like acetic acid.

    Protection of Amino Group: The amino group is then protected by reacting the brominated compound with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. This results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position of the aromatic ring undergoes SNAr reactions due to electron-withdrawing effects from the ester and Boc-protected amine groups. This reactivity facilitates substitution with nucleophiles such as amines, alkoxides, or thiols.

Example Reaction:

  • Reagents: Aniline, K₂CO₃, DMF, 50°C, 16 h

  • Product: Methyl 2-(phenylamino)-5-((tert-butoxycarbonyl)amino)benzoate

  • Yield: ~33% (based on analogous O-alkylation conditions)

Mechanism:

  • Deprotonation of the nucleophile by the base.

  • Attack of the nucleophile at the electron-deficient aromatic carbon bearing bromine.

  • Departure of the bromide ion.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling with boronic acids, enabling the introduction of aryl or vinyl groups.

Example Reaction:

  • Catalyst: Pd(PPh₃)₄

  • Conditions: Dioxane/H₂O, Na₂CO₃, 80°C

  • Product: Methyl 2-(aryl)-5-((tert-butoxycarbonyl)amino)benzoate

  • Key Insight: The Boc group stabilizes the intermediate Pd complex, enhancing reaction efficiency .

Sonogashira Coupling

The bromine atom reacts with terminal alkynes under Pd/Cu catalysis to form carbon-carbon bonds.

Example Reaction:

  • Reagents: Trimethylsilylacetylene (TMSA), PdCl₂(PPh₃)₂, CuI, Et₃N

  • Product: Methyl 2-(alkynyl)-5-((tert-butoxycarbonyl)amino)benzoate

  • Yield: 66% over two steps (analogous to triazole formation)

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions to yield a free amine.

Conditions:

  • Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM), 0°C → rt

  • Product: Methyl 2-bromo-5-aminobenzoate

  • Yield: >90% (based on similar deprotection steps)

Mechanism:
Protonation of the Boc group’s carbonyl oxygen, followed by elimination of CO₂ and tert-butanol.

Ester Hydrolysis

The methyl ester is hydrolyzed to a carboxylic acid under basic conditions.

Example Reaction:

  • Reagents: NaOH (0.25 M), THF/H₂O, 0°C, 4 h

  • Product: 2-Bromo-5-((tert-butoxycarbonyl)amino)benzoic acid

  • Yield: 72% (analogous to ester hydrolysis)

Amide Formation

After Boc deprotection, the free amine reacts with acyl chlorides or activated carboxylic acids to form amides.

Example Reaction:

  • Reagents: Acetyl chloride, Et₃N, DCM

  • Product: Methyl 2-bromo-5-(acetylamino)benzoate

  • Key Insight: EDCI/HOBt coupling systems enhance efficiency in sterically hindered environments .

Mechanistic Insights

  • Electronic Effects: The Boc group and ester collectively activate the aromatic ring toward electrophilic and nucleophilic reactions.

  • Steric Considerations: Bulky substituents at the 4-methyl position influence regioselectivity in cross-coupling reactions .

  • Analytical Validation: Reaction progress is monitored via TLC, NMR, and mass spectrometry .

This compound’s versatility makes it invaluable in pharmaceutical synthesis, particularly for constructing complex heterocycles and bioactive molecules. Further studies could explore its applications in asymmetric catalysis or targeted drug delivery.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)benzoate has the following characteristics:

  • CAS Number : 1228570-47-5
  • Molecular Formula : C12H14BrNO4
  • Molecular Weight : 316.15 g/mol
  • Chemical Structure : The compound features a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group, which contribute to its reactivity in various chemical reactions.

Synthesis of Pharmaceutical Compounds

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The bromine atom provides a site for nucleophilic substitution reactions, allowing for the introduction of different functional groups that can enhance biological activity.

Case Studies:

  • Anticancer Agents : Research has indicated that derivatives of this compound can be modified to create potent anticancer agents. For instance, modifications at the bromine position have led to compounds with improved selectivity and efficacy against cancer cell lines .
  • Antibacterial Compounds : The compound has also been utilized in the synthesis of novel antibacterial agents. By altering the substituents on the aromatic ring, researchers have developed new classes of antibiotics that show activity against resistant bacterial strains .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is instrumental in drug design due to its ability to serve as a scaffold for creating diverse chemical libraries.

Applications:

  • Glucokinase Agonists : This compound has been reported as part of the synthesis pathway for glucokinase agonists, which are being investigated for their potential in treating type 2 diabetes. The ability to modify the amine and carboxylic acid functionalities allows for fine-tuning of pharmacokinetic properties .
  • Receptor Modulators : The compound's structure enables it to act as a modulator for various receptors, including adrenergic and serotoninergic receptors. This makes it valuable in developing treatments for neurological disorders .

Synthetic Methodologies

The versatility of this compound extends to various synthetic methodologies:

Key Reactions:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or alcohols, facilitating the creation of more complex molecules.
  • Coupling Reactions : It can participate in coupling reactions to form larger frameworks necessary for biologically active compounds.

Summary Table of Applications

Application AreaDescriptionExample Compounds
Pharmaceutical SynthesisIntermediate for drug developmentAnticancer agents
Medicinal ChemistryScaffold for designing receptor modulatorsGlucokinase agonists
Synthetic MethodologiesNucleophilic substitution and coupling reactionsDiverse chemical libraries

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-((tert-butoxycarbonyl)amino)benzoate depends on its use as an intermediate. In biological systems, the compound itself may not be active, but its derivatives can interact with molecular targets such as enzymes or receptors. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, enabling the synthesis of molecules with specific biological activities.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and applications are influenced by its substituents. Below is a comparison with key analogs:

Compound Name Substituent at Position 2 Substituent at Position 5 Key Properties/Applications
Methyl 2-bromo-5-((Boc)amino)benzoate Br Boc-amino Cross-coupling precursor; antitumor intermediates
Methyl 2-amino-5-bromo-4-methoxybenzoate NH₂ Br (Position 4: OMe) Enhanced solubility; modified electronic profile for nucleophilic substitution
Methyl 5-(Boc-amino)-2-(pinacol boronate)benzoate B(pin) Boc-amino Suzuki-Miyaura coupling; C–C bond formation

Key Observations :

  • Bromine vs. Boronate : The bromine substituent in the target compound enables traditional cross-coupling, whereas the boronate analog (CAS: 1620228-27-4) is tailored for Suzuki reactions, offering faster coupling kinetics .
  • Amino Protection: The Boc group in the target compound contrasts with the free amino group in Methyl 2-amino-5-bromo-4-methoxybenzoate, which may limit its stability under acidic conditions but enhances reactivity in amide bond formation .

Biological Activity

Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)benzoate (CAS No. 1228570-47-5) is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromine Atom : Enhances electrophilicity and facilitates nucleophilic substitution reactions.
  • Tert-butoxycarbonyl (Boc) Group : Protects the amino group, allowing for selective reactions and modifications.
  • Methyl Ester Group : Provides solubility and reactivity in various chemical environments.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Bromination : The benzoate derivative is brominated using bromine or N-bromosuccinimide (NBS).
  • Amination : The brominated compound undergoes nucleophilic substitution with a Boc-protected amine in the presence of a base (e.g., potassium carbonate).
  • Esterification : The carboxylic acid group can be esterified using methanol and an acid catalyst.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including:

  • Enzymes : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity, which can affect signal transduction pathways.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
    • Another investigation highlighted the compound's ability to inhibit cell migration in breast cancer models, indicating its role in metastasis prevention .
  • Antimicrobial Properties :
    • Research has indicated that derivatives of this compound show promising activity against Plasmodium falciparum, the causative agent of malaria. This suggests potential applications in developing antimalarial therapies .
  • Inhibition of Protein Methylation :
    • A recent study found that related compounds can inhibit protein methylation processes, which are crucial for regulating gene expression and protein function in cancer cells .

Data Tables

Biological Activity IC50 Value (μM) Cell Line/Model
Anticancer Activity10.0MCF7 Breast Cancer
Antimalarial Activity54.0Hep G2
Protein Methylation Inhibition0.5Various Cancer Lines

Q & A

Q. What computational tools predict reactivity of brominated intermediates?

  • Methodology : Density Functional Theory (DFT) calculates reaction pathways (e.g., bromine substitution energy barriers). Molecular docking simulations assess steric/electronic effects. Software like Gaussian or ORCA models transition states .

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